Publicly Available Bioactivity Data: Target Compound vs. Closest Analogs
No quantitative bioactivity data (IC50, EC50, Kd, Ki) were found for the target compound or its closest direct structural analogs in authoritative databases including PubChem BioAssay, ChEMBL, BindingDB, or the PDB. The unsubstituted phenyl analog, 1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine (PDB Ligand Code ENK), has a crystal structure in complex with human SP100 bromodomain (PDB 6G5N, resolution 1.765 Å), demonstrating binding at a domain-domain interface relevant to epigenetic protein targeting. Binding affinity data for this analog are not reported, and no analogous structural data exist for the 2,3-dimethoxy variant. A head-to-head comparison is impossible due to the complete absence of quantitative data for the target compound [1].
| Evidence Dimension | Bioactivity / Binding Affinity |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine (PDB 6G5N): Crystal structure solved; binding affinity not quantified |
| Quantified Difference | Not calculable |
| Conditions | X-ray crystallography; SP100 bromodomain complex |
Why This Matters
Without quantitative bioactivity data, the scientific or industrial user cannot objectively prioritize this compound over the unsubstituted phenyl analog.
- [1] RCSB Protein Data Bank. 6G5N: Crystal structure of human SP100 in complex with bromodomain-focused fragment XS039818e (1-(3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine). Deposited: 2018-03-29. View Source
